molecular formula C5H9Cl2N3O B15183542 2-((Aminooxy)methyl)pyrazine dihydrochloride CAS No. 36821-75-7

2-((Aminooxy)methyl)pyrazine dihydrochloride

Cat. No.: B15183542
CAS No.: 36821-75-7
M. Wt: 198.05 g/mol
InChI Key: FUVKTPRGYJLRDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Aminooxy)methyl)pyrazine dihydrochloride typically involves the reaction of pyrazine derivatives with aminooxy compounds. One common method includes the reaction of pyrazine with hydroxylamine derivatives under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((Aminooxy)methyl)pyrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of 2-((Aminooxy)methyl)pyrazine dihydrochloride involves its interaction with molecular targets in biological systems. The aminooxy group can form covalent bonds with specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((Aminooxy)methyl)pyrazine dihydrochloride include:

Uniqueness

This compound is unique due to its aminooxy functional group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other pyrazine and piperazine derivatives .

Properties

CAS No.

36821-75-7

Molecular Formula

C5H9Cl2N3O

Molecular Weight

198.05 g/mol

IUPAC Name

O-(pyrazin-2-ylmethyl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C5H7N3O.2ClH/c6-9-4-5-3-7-1-2-8-5;;/h1-3H,4,6H2;2*1H

InChI Key

FUVKTPRGYJLRDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CON.Cl.Cl

Origin of Product

United States

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